molecular formula C13H20ClNO B4988654 N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine

N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine

Cat. No. B4988654
M. Wt: 241.76 g/mol
InChI Key: HPOJPGGBPBXFSR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine, also known as bupropion, is a medication that is commonly used as an antidepressant and smoking cessation aid. It was first approved by the United States Food and Drug Administration (FDA) in 1985 and has since become a widely prescribed medication. Bupropion has a unique chemical structure and mechanism of action, which sets it apart from other antidepressants.

Mechanism of Action

Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This increases the levels of these neurotransmitters, which are involved in regulating mood and cognition. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which may contribute to its efficacy as a smoking cessation aid.
Biochemical and Physiological Effects
Bupropion has a number of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. Bupropion has also been found to decrease levels of the stress hormone cortisol, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

Bupropion has a number of advantages and limitations for use in lab experiments. Its unique mechanism of action and chemical structure make it an interesting subject for research. However, the use of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in lab experiments is limited by its potential for toxicity and side effects. Researchers must take care to use appropriate doses and monitor for adverse effects.

Future Directions

There are many potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. One area of interest is the development of new formulations of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine that may be more effective or have fewer side effects. Another area of interest is the investigation of the role of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Finally, research on the long-term effects of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine use is needed to better understand its safety and efficacy over time.
Conclusion
Bupropion is a unique medication with a complex chemical structure and mechanism of action. It has been extensively studied as an antidepressant and smoking cessation aid, and has been found to be effective in treating a range of psychiatric disorders. While N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine has some limitations for use in lab experiments, it remains an important subject for scientific research.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine involves several steps, including the reaction of 4-chlorobenzyl chloride with 2-(methylamino)ethylamine to form 2-(4-chlorobenzyl)-N-methyl-1-ethanamine. This intermediate is then reacted with butyric anhydride to form N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine. The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Bupropion has been the subject of numerous scientific studies, which have investigated its efficacy and safety as an antidepressant and smoking cessation aid. Research has shown that N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine is effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been found to be effective in helping people quit smoking.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-N-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-3-4-9-15(2)10-11-16-13-7-5-12(14)6-8-13/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOJPGGBPBXFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[2-(4-Chlorophenoxy)ethyl]-n-methyl-1-butanamine

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